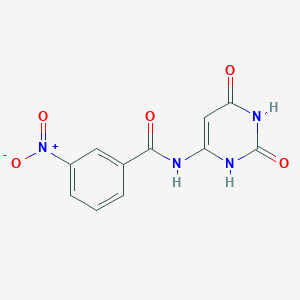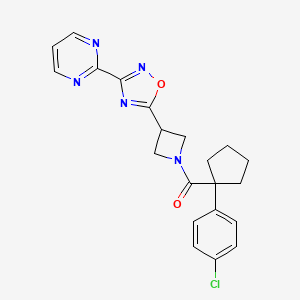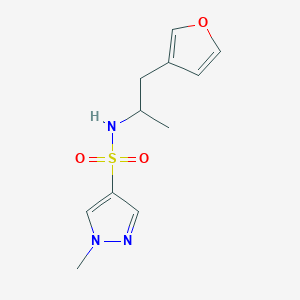
N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide” is a complex organic compound that contains several functional groups including a furan ring, a pyrazole ring, and a sulfonamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the furan ring could potentially be introduced using furan platform chemicals . The pyrazole ring and the sulfonamide group would likely be introduced in subsequent steps .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Attached to this is a propyl group (a three-carbon chain), which is in turn attached to a pyrazole ring. This pyrazole ring is substituted with a methyl group and a sulfonamide group .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by its functional groups. The furan ring, for example, is aromatic and may undergo electrophilic aromatic substitution. The pyrazole ring is also capable of participating in a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonamide group could enhance its solubility in water. The aromatic rings could contribute to its stability .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Properties
Compounds similar to the specified chemical are studied for their unique structural properties and chemical reactivity. For instance, the synthesis and structural analysis of pyrazole derivatives reveal significant twists in their molecules, affecting their chemical behavior and potential applications in materials science and organic synthesis (Asiri, Faidallah, Alamry, Ng, & Tiekink, 2012). These structural insights are crucial for tailoring compounds for specific scientific applications.
Inhibition Studies
Research into compounds structurally similar to the specified sulfonamide has shown potential in inhibiting various enzymes, highlighting their importance in developing therapeutic agents. For instance, studies on pyrazole-sulfonamide derivatives have demonstrated their ability to inhibit carbonic anhydrase and acetylcholinesterase enzymes, which could be relevant in designing drugs with minimal side effects (Ozmen Ozgun et al., 2019).
Material Science Applications
Compounds with pyrazole and sulfonamide groups have been investigated for their applications in materials science, such as corrosion inhibitors for metals. This indicates the potential of the chemical to serve similar functions, contributing to the development of more efficient and environmentally friendly corrosion protection methods (Sappani & Karthikeyan, 2014).
Molecular Docking and Design
The utility of structurally related compounds in drug design and molecular docking studies underscores the potential of "N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide" in the development of new therapeutic agents. Molecular modeling and docking studies have been employed to understand the interaction of such compounds with biological targets, aiding in the rational design of drugs with improved efficacy and selectivity (Sekhar et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-9(5-10-3-4-17-8-10)13-18(15,16)11-6-12-14(2)7-11/h3-4,6-9,13H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPRYHXXIOTDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NS(=O)(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

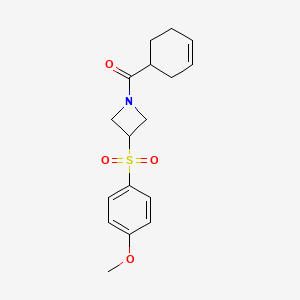

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2835211.png)
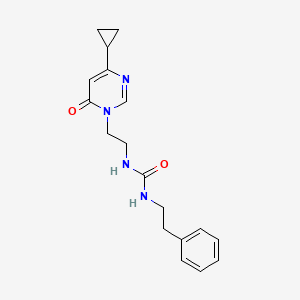
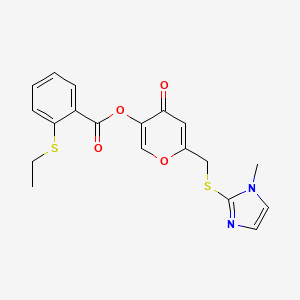
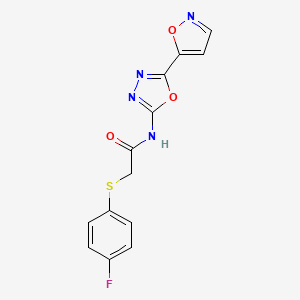
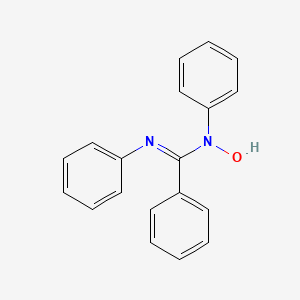
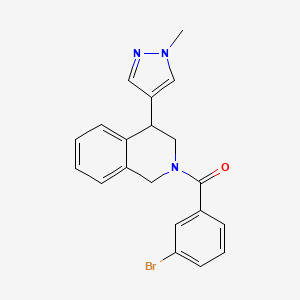

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide](/img/structure/B2835225.png)
![2-chloro-N-[(1-ethoxycyclopentyl)methyl]pyridine-4-carboxamide](/img/structure/B2835227.png)
![N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2835228.png)
